molecular formula C61H106O4 B13845159 1,3-Dioleyl-2-docosahexaenoyl Glycerol

1,3-Dioleyl-2-docosahexaenoyl Glycerol

Cat. No.: B13845159
M. Wt: 903.5 g/mol
InChI Key: JEPUHYSLPOGLRE-HRQGWKQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioleyl-2-docosahexaenoyl Glycerol is a synthetically structured triacylglycerol (TAG) of high interest in nutritional science and lipid metabolism research. This compound is engineered with a specific fatty acid configuration: the long-chain polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA) is positioned at the critical sn -2 position of the glycerol backbone, while oleic acid occupies the sn -1 and sn -3 positions . This structure is designed to mimic the natural architecture of human milk fat and other biologically significant lipids, where the placement of PUFAs at the sn -2 position enhances their absorption and metabolic efficiency . The primary research value of this structured lipid lies in its application as a model compound to study the nutritional benefits and bioavailability of DHA. DHA is crucial for brain development, visual acuity, and mitigating inflammatory processes . When incorporated into infant formula models or clinical nutrition studies, this TAG can help investigate improved fat absorption, mineral uptake (particularly calcium), and the prevention of undesirable by-products like calcium soaps that can occur with different fatty acid arrangements . Furthermore, it serves as a vital standard in analytical chemistry for the development and validation of methods to characterize complex lipid profiles using techniques such as HPLC and GC . The synthesis of this well-defined TAG is typically achieved through enzymatic catalysis using sn -1,3 regiospecific lipases (e.g., from Rhizomucor miehei or Thermomyces lanuginosus ) in a process such as acidolysis or interesterification . This enzymatic approach ensures high regiospecificity under mild conditions, preserving the integrity of the sensitive PUFA chains . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

Molecular Formula

C61H106O4

Molecular Weight

903.5 g/mol

IUPAC Name

1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46-

InChI Key

JEPUHYSLPOGLRE-HRQGWKQRSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Enzymatic Acidolysis Method

The most common and effective approach to synthesize 1,3-dioleyl-2-docosahexaenoyl glycerol is enzymatic acidolysis, where lipases catalyze the exchange of fatty acids on glycerol or triacylglycerols with free fatty acids or fatty acid esters.

  • Process Overview:

    • Starting substrates typically include 1,3-dioleoyl glycerol or oleic acid-rich triacylglycerols and docosahexaenoic acid (DHA) in free fatty acid or ethyl ester form.
    • Lipases with sn-1,3 specificity (e.g., Rhizomucor miehei lipase, commercial Lipozyme RM IM) are employed to favor incorporation of DHA at the sn-2 position while preserving oleic acid at sn-1 and sn-3.
    • Reaction conditions are optimized for temperature (~60°C), enzyme load (~10% w/w of substrates), substrate molar ratio (e.g., 1:9 tripalmitin to DHA ethyl esters in related studies), and reaction time (up to 10 hours).
    • Removal of by-products such as water or ethanol is critical to drive the reaction equilibrium toward product formation, often achieved by vacuum or molecular sieves.
  • Advantages:

    • High regioselectivity allows for the production of structured TAGs with specific fatty acid positioning.
    • Mild reaction conditions preserve the integrity of polyunsaturated DHA.
    • Scalable for industrial production with immobilized enzymes.
  • Research Outcomes:

    • Studies report yields of structured TAGs with DHA content around 30% and oleic acid around 12%, with positional analysis confirming DHA enrichment at sn-2.
    • Purification methods such as short-path distillation are used to isolate the desired TAGs from by-products like mono- and diacylglycerols.
    • Enzymatic acidolysis can achieve high regioisomeric purity, essential for mimicking human milk fat structures.

Lipase-Catalyzed Esterification in Solvent-Free Systems

Another preparation method involves direct esterification of glycerol with free fatty acids or fatty acid ethyl esters in solvent-free systems catalyzed by lipases.

  • Key Features:

    • Avoids organic solvents, reducing environmental impact and simplifying downstream processing.
    • Enzymes such as Candida antarctica lipase B (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM) are widely used.
    • Reaction parameters like water content, temperature, enzyme load, substrate molar ratio, and reaction time significantly influence the yield and positional isomer distribution.
    • Controlled vacuum is applied to remove water or ethanol formed, shifting equilibrium toward ester formation.
  • Positional Isomer Formation:

    • Lipases exhibit regioselectivity resulting in different proportions of 1,3-diacylglycerols (DAG) versus 1,2-DAG.
    • For example, Lipozyme RM IM produces approximately double the amount of 1,3-DAG compared to 1,2-DAG, favoring the desired 1,3-dioleyl-2-docosahexaenoyl structure.
    • Reaction monitoring via chromatographic methods ensures control over isomer composition.

Two-Step Enzymatic Process for Structured TAG Synthesis

A refined approach involves a two-step enzymatic process:

  • Step 1: Production of a precursor triacylglycerol such as tripalmitin by enzymatic esterification of glycerol with palmitic acid using Novozym 435.
  • Step 2: Acidolysis of the precursor triacylglycerol with DHA ethyl esters catalyzed by sn-1,3 specific lipase (e.g., Lipozyme RM IM) to incorporate DHA at the sn-2 position.

  • Process Optimization:

    • Optimal mole ratio of substrates (e.g., tripalmitin to DHA ethyl esters 1:9).
    • Temperature maintained at 60°C.
    • Enzyme load at 10% weight of substrates.
    • Reaction time around 10 hours.
    • Purification by short-path distillation to enrich structured TAG content.
  • Results:

    • High content of structured TAGs (~87 mol%) achieved.
    • DHA content around 30% with significant positional specificity.
    • Minor by-products such as monoacylglycerols (10%) and diacylglycerols (2.5%) present but can be minimized.

Analytical Techniques for Characterization

  • Chromatographic Analysis:

    • High-performance liquid chromatography (HPLC) with chiral columns separates positional isomers and enantiomers of TAGs.
    • Mobile phases typically include mixtures of acetonitrile, 2-propanol, and hexane.
    • UV-Vis detection coupled with mass spectrometry (MS) confirms molecular structures and purity.
    • Thin layer chromatography (TLC) with flame ionization detection (FID) quantifies mono-, di-, and triacylglycerol species.
  • Positional Analysis:

    • Pancreatic lipase hydrolysis followed by fatty acid analysis determines fatty acid distribution at the sn-2 position.
    • Regioisomer ratios (1,3-DAG vs. 1,2-DAG) are monitored to ensure synthesis fidelity.

Data Table: Summary of Typical Preparation Parameters and Outcomes

Parameter Typical Value / Condition Notes
Enzyme Lipozyme RM IM (Rhizomucor miehei lipase) Sn-1,3 specific
Substrates 1,3-dioleoyl glycerol + DHA (free acid or ester) Molar ratio optimized (e.g., 1:9)
Temperature 50–60°C Optimal for enzyme activity
Enzyme load 10% w/w of substrates Immobilized enzyme
Reaction time 8–10 hours Sufficient for high conversion
Vacuum pressure ~200 mbar To remove water/ethanol by-products
Product composition (mol%) DHA ~30%, Oleic acid ~60–65% Positional specificity confirmed
By-products MAG ~10%, DAG ~2–5% Removed by purification
Purification method Short-path distillation Enriches structured TAG

Chemical Reactions Analysis

1,3-Dioleyl-2-docosahexaenoyl Glycerol can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nutritional Applications

Infant Nutrition
1,3-Dioleyl-2-docosahexaenoyl glycerol is particularly significant in infant nutrition as it mimics the lipid profile of human breast milk. Its unique structure allows for better absorption of docosahexaenoic acid (DHA), which is crucial for brain development in infants. Studies indicate that infant formulas supplemented with this compound can lead to improved growth and development outcomes compared to conventional formulas.

Study Findings
Infants receiving formulas with this compound showed enhanced cognitive development.
Review of human milk fat substitutes highlighted the importance of this compound in promoting fat absorption in infants.

Pharmaceutical Applications

Therapeutic Uses
Research has shown that this compound may have therapeutic potential in managing conditions related to lipid metabolism. Its incorporation into drug formulations could enhance the bioavailability of lipophilic drugs, thereby improving therapeutic efficacy.

Application Description
Drug DeliveryEnhances the solubility and absorption of poorly soluble drugs.
Lipid Metabolism DisordersPotential use in managing dyslipidemia through improved fatty acid profiles.

Food Science Applications

Food Industry
In the food industry, this compound is utilized as a functional ingredient in various products, particularly those aimed at health-conscious consumers. Its properties as a fat replacer can enhance texture while providing essential fatty acids.

Product Type Application
Dairy AlternativesUsed to create creamy textures without high saturated fat content.
Functional FoodsIncorporated into snacks and bars for added health benefits.

Case Studies

  • Infant Formula Development
    A study conducted on the effects of this compound in infant formulas demonstrated significant improvements in fat absorption rates compared to traditional formulas. The study involved a randomized control trial with infants over a six-month period, showing enhanced growth metrics and cognitive assessments.
  • Lipid Metabolism Research
    Another research project focused on the metabolic pathways influenced by this compound administration in murine models. Results indicated an improved lipid profile and reduced inflammation markers, suggesting potential benefits for metabolic syndrome management.

Mechanism of Action

The mechanism of action of 1,3-Dioleyl-2-docosahexaenoyl Glycerol involves its interaction with lipid membranes and enzymes. The DHA component is known to modulate membrane fluidity and function, influencing various cellular processes. The compound can also act as a ligand for specific receptors and enzymes, affecting signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares DO-DHA-TG with structurally related glycerides:

Compound Name Fatty Acid Composition (sn-1, sn-2, sn-3) Key Features Applications References
1,3-Dioleyl-2-docosahexaenoyl glycerol Oleic acid (18:1), DHA (22:6), Oleic acid (18:1) High DHA bioavailability at sn-2; oxidative stability from MUFA at sn-1/3. Nutraceuticals, infant formula
1,3-Dioleoyl-2-palmitoylglycerol Oleic acid (18:1), Palmitic acid (16:0), Oleic acid (18:1) Mimics human milk fat; palmitic acid at sn-2 enhances calcium absorption. Infant formula, dietary supplements
1,3-Dioleoyl-2-stearoylglycerol Oleic acid (18:1), Stearic acid (18:0), Oleic acid (18:1) High melting point due to stearic acid; used in lipid-based drug delivery. Pharmaceuticals, food emulsifiers
1,2-Dioleoylglycerol Oleic acid (18:1), Oleic acid (18:1), -OH Signaling molecule in lipid metabolism; precursor for TAG synthesis. Biochemical research
TG(22:6/20:5/22:6) DHA (22:6), EPA (20:5), DHA (22:6) Dual DHA/EPA enrichment; supports anti-inflammatory pathways. Marine oil supplements

Key Differentiators

Positional Specificity of DHA: DO-DHA-TG’s DHA at sn-2 enhances absorption as 2-monoacylglycerol (2-MAG) during digestion, unlike sn-1/3 esters, which are hydrolyzed to free fatty acids . This contrasts with 1,3-dioleoyl-2-palmitoylglycerol, where palmitic acid at sn-2 improves mineral absorption but lacks DHA’s neural benefits .

Oxidative Stability :

  • Oleic acid at sn-1/3 positions reduces oxidation compared to PUFAs like DHA or EPA. For example, TG(22:6/20:5/22:6) is more prone to rancidity due to multiple PUFAs .

Metabolic Pathways :

  • DO-DHA-TG’s structured design mimics natural lipid profiles in breast milk and fish oils, enabling targeted delivery of DHA to tissues like the brain . In contrast, 1,2-dioleoylglycerol primarily functions as a signaling molecule in lipid metabolism .

Synthesis Challenges :

  • Enzymatic synthesis of DO-DHA-TG requires precise control to avoid PUFA degradation, whereas glycerides with saturated fatty acids (e.g., stearic acid) are more thermally stable during production .

Research Findings

  • Nutritional Studies :
    DO-DHA-TG supplementation in European sea bass feeds increased flesh PUFA content by 40% compared to fish oil-based diets, confirming its efficacy in aquaculture .
  • Metabolic Efficiency :
    In vitro studies show 90% of DHA from DO-DHA-TG is absorbed as 2-MAG, versus 60–70% from randomly esterified DHA-TAGs .
  • Stability Data :
    Accelerated oxidation tests (60°C, 7 days) revealed DO-DHA-TG’s peroxide value (PV) increased by 15 meq/kg, compared to 35 meq/kg for DHA-rich fish oil, due to oleic acid’s protective role .

Industrial and Regulatory Considerations

  • Purity Standards : Commercial DO-DHA-TG (e.g., Coompo Research’s product) is ≥98% pure, with residual solvents <0.1% .
  • Regulatory Status : Approved for infant formula in the EU (EFSA) and U.S. (FDA GRAS), leveraging its structural similarity to human milk TAGs .

Q & A

Q. What in vitro models best replicate the metabolic pathways involving this compound?

  • Methodological Answer : Use primary hepatocytes or enterocyte-like Caco-2 cells. Track hydrolysis via LC-MS to monitor oleic and DHA release. Inhibit pancreatic lipase with Orlistat to differentiate enzymatic pathways. Reference kinetic data from glycerol-3-phosphate dehydrogenase assays for NAD+ cofactor dependency .

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